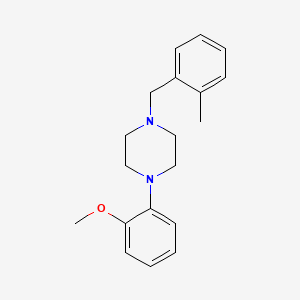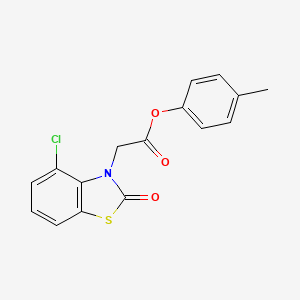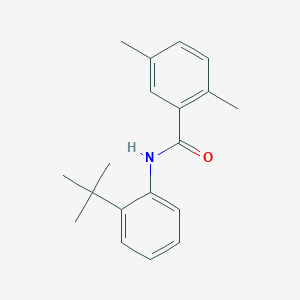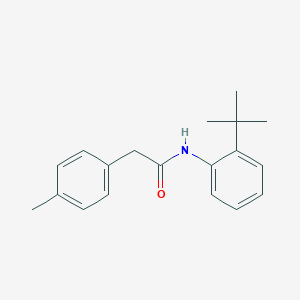
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor and a partial antagonist at the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine may also modulate the activity of the sigma-1 receptor, which is involved in several physiological processes, including the regulation of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for several receptors in the brain. However, 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine also has several limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, including the investigation of its potential application in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action and physiological effects of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, as well as its potential for toxicity and side effects. Additionally, the development of new synthesis methods for 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine may improve its yield and purity, and facilitate its use in scientific research.
Métodos De Síntesis
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl chloride in the presence of a base, or the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl bromide in the presence of a palladium catalyst. The yield of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-7-3-4-8-17(16)15-20-11-13-21(14-12-20)18-9-5-6-10-19(18)22-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCTUVNKYRUSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)

![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)
![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)